1,3,5-Trifluoro-2-nitrobenzene
Overview
Description
1,3,5-Trifluoro-2-nitrobenzene is an aromatic compound with the molecular formula C6H2F3NO2. It is characterized by the presence of three fluorine atoms and one nitro group attached to a benzene ring. This compound is a clear yellow liquid at room temperature and is used as a building block in various chemical syntheses .
Biochemical Analysis
Biochemical Properties
1,3,5-Trifluoro-2-nitrobenzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of 4-methoxy-2,6-difluoroanilines, which are important in medicinal chemistry . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes, which can influence the activity of enzymes and proteins involved in various biochemical pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, which in turn affects the overall cellular metabolism and function. For example, its interaction with certain enzymes can alter the metabolic flux within the cell, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage level must be reached before significant biochemical or physiological changes are observed. High doses of this compound can lead to toxicity, affecting various organs and systems within the animal .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux within the cell, affecting the levels of various metabolites and the cell’s metabolic state .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific cellular compartments, where it can exert its biochemical effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
This compound’s subcellular localization is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within the cell can determine its overall biochemical effects and interactions with other cellular components .
Preparation Methods
1,3,5-Trifluoro-2-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3,5-trifluorobenzene. The process typically involves the following steps :
Nitration Reaction: 1,3,5-Trifluorobenzene is dissolved in sulfuric acid, and nitric acid is added dropwise at 0°C. The reaction mixture is stirred at this temperature for 2 hours.
Product Extraction: After the reaction is complete, the mixture is transferred to ice, and the product is extracted using ethyl acetate.
Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
1,3,5-Trifluoro-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1,3,5-trifluoro-2-aminobenzene, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
1,3,5-Trifluoro-2-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including those with potential therapeutic properties.
Material Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1,3,5-Trifluoro-2-nitrobenzene primarily involves its reactivity due to the presence of electron-withdrawing groups (fluorine and nitro). These groups make the benzene ring more susceptible to nucleophilic attack, enabling various substitution reactions. The nitro group can also participate in redox reactions, undergoing reduction to form amino derivatives .
Comparison with Similar Compounds
1,3,5-Trifluoro-2-nitrobenzene can be compared with other fluorinated nitrobenzenes, such as:
2,4,6-Trifluoronitrobenzene: Similar in structure but with different positions of the fluorine atoms, leading to variations in reactivity and applications.
1-Bromo-3,4,5-trifluoro-2-nitrobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which affects its electronic properties and reactivity, making it suitable for particular synthetic applications .
Properties
IUPAC Name |
1,3,5-trifluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRFDGYYJWQIAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185400 | |
Record name | 1,3,5-Trifluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315-14-0 | |
Record name | 1,3,5-Trifluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=315-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,5-Trifluoro-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 315-14-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10247 | |
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Record name | 1,3,5-Trifluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80185400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-trifluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4,6-Trifluoronitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3XM2GS9E4 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,3,5-Trifluoro-2-nitrobenzene in organic synthesis?
A1: this compound is primarily used as a reagent in electrophilic aromatic substitution reactions and nucleophilic aromatic substitution reactions []. The presence of three fluorine atoms and a nitro group on the benzene ring significantly influences its reactivity towards both electrophiles and nucleophiles, making it a versatile building block in organic synthesis.
Q2: How is this compound typically synthesized?
A2: The most common method for synthesizing this compound is through the electrophilic nitration of 1,3,5-trifluorobenzene []. This can be achieved using various nitrating agents, including:
- A mixture of sulfuric acid (H2SO4) and nitric acid (HNO3) [].
- Stable nitronium salts generated in situ, such as using potassium nitrate (KNO3) or nitric acid in the presence of boron trifluoride diethyl etherate (BF3·Et2O) [].
- Other nitrating systems like HNO3/CF3SO3H/BCl3 [] or nitryl chloride (NO2Cl) and antimony pentachloride (SbCl5) in dichloromethane (CH2Cl2) [].
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